molecular formula C19H22Cl2N4OPt B115352 N-(3-N-(Ethylenediamino)propyl)acridine-4-carboxamide dichloroplatinum(II) CAS No. 142039-10-9

N-(3-N-(Ethylenediamino)propyl)acridine-4-carboxamide dichloroplatinum(II)

Cat. No. B115352
CAS RN: 142039-10-9
M. Wt: 588.4 g/mol
InChI Key: KTAFMDUJJUKBRH-UHFFFAOYSA-L
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Description

N-(3-N-(Ethylenediamino)propyl)acridine-4-carboxamide dichloroplatinum(II) is a compound that has been extensively studied for its potential use as an anticancer agent. Its unique structure and mechanism of action make it a promising candidate for the development of new cancer treatments. In

Mechanism of Action

The mechanism of action of N-(3-N-(Ethylenediamino)propyl)acridine-4-carboxamide dichloroplatinum(II) involves binding to DNA and forming covalent adducts with the DNA molecule. This leads to the disruption of DNA structure and function, ultimately resulting in cell death. The compound has been shown to be particularly effective against cancer cells that have developed resistance to other chemotherapy agents.
Biochemical and Physiological Effects:
N-(3-N-(Ethylenediamino)propyl)acridine-4-carboxamide dichloroplatinum(II) has been shown to have a number of biochemical and physiological effects. In addition to its cytotoxicity, it has been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune response. Its unique mechanism of action and broad spectrum of activity make it a promising candidate for the development of new cancer treatments.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-N-(Ethylenediamino)propyl)acridine-4-carboxamide dichloroplatinum(II) is its ability to overcome resistance to other chemotherapy agents. This makes it a valuable tool for studying drug resistance mechanisms in cancer cells. However, the compound also has some limitations for lab experiments. Its cytotoxicity can make it difficult to work with, and its mechanism of action can be complex and difficult to study.

Future Directions

There are a number of future directions for research on N-(3-N-(Ethylenediamino)propyl)acridine-4-carboxamide dichloroplatinum(II). One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce toxicity. Another area of research is the identification of biomarkers that can predict response to the compound, allowing for more personalized treatment strategies. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of the compound.

Synthesis Methods

The synthesis of N-(3-N-(Ethylenediamino)propyl)acridine-4-carboxamide dichloroplatinum(II) involves the reaction of acridine-4-carboxamide with ethylenediamine in the presence of a platinum catalyst. The resulting compound is then treated with hydrochloric acid to form the dichloroplatinum(II) salt. This method has been refined over the years to improve the yield and purity of the final product.

Scientific Research Applications

N-(3-N-(Ethylenediamino)propyl)acridine-4-carboxamide dichloroplatinum(II) has been extensively studied for its potential use as an anticancer agent. It has shown promising results in preclinical studies, demonstrating potent cytotoxicity against a variety of cancer cell lines. Its mechanism of action involves binding to DNA and disrupting its structure, leading to cell death.

properties

CAS RN

142039-10-9

Product Name

N-(3-N-(Ethylenediamino)propyl)acridine-4-carboxamide dichloroplatinum(II)

Molecular Formula

C19H22Cl2N4OPt

Molecular Weight

588.4 g/mol

IUPAC Name

N-[3-(2-aminoethylamino)propyl]acridine-4-carboxamide;platinum(2+);dichloride

InChI

InChI=1S/C19H22N4O.2ClH.Pt/c20-9-12-21-10-4-11-22-19(24)16-7-3-6-15-13-14-5-1-2-8-17(14)23-18(15)16;;;/h1-3,5-8,13,21H,4,9-12,20H2,(H,22,24);2*1H;/q;;;+2/p-2

InChI Key

KTAFMDUJJUKBRH-UHFFFAOYSA-L

SMILES

C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)C(=O)NCCCNCCN.[Cl-].[Cl-].[Pt+2]

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)C(=O)NCCCNCCN.[Cl-].[Cl-].[Pt+2]

synonyms

4ACC3PtenCl2
N-(3-N-(ethylenediamino)propyl)acridine-4-carboxamide dichloroplatinum(II)

Origin of Product

United States

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